molecular formula C5H7N3O B174767 3,5-Diaminopyridine N-oxide CAS No. 17070-93-8

3,5-Diaminopyridine N-oxide

Cat. No.: B174767
CAS No.: 17070-93-8
M. Wt: 125.13 g/mol
InChI Key: MPDJVCKNJMVKOX-UHFFFAOYSA-N
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Description

3,5-Diaminopyridine N-oxide is a heterocyclic organic compound with the molecular formula C5H7N3O It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide group, and two amino groups are attached at the 3 and 5 positions of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diaminopyridine N-oxide can be synthesized through the oxidation of 3,5-diaminopyridine. One common method involves using hydrogen peroxide (H2O2) as the oxidizing agent in the presence of acetic acid (AcOH) as a solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the preparation of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact. The product is then isolated and purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Diaminopyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.

    Substitution: The amino groups at positions 3 and 5 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

3,5-Diaminopyridine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diaminopyridine N-oxide involves its ability to act as both an electron donor and acceptor due to the presence of the N-oxide group. This dual functionality allows it to participate in various chemical reactions, including coordination with metal ions and acting as a catalyst in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-oxide: A simpler N-oxide derivative of pyridine, lacking the amino groups at positions 3 and 5.

    3,4-Diaminopyridine N-oxide: Similar structure but with amino groups at positions 3 and 4.

    2,3-Diaminopyridine N-oxide: Amino groups at positions 2 and 3.

Uniqueness

The presence of the N-oxide group enhances its ability to participate in oxidation-reduction reactions and coordinate with metal ions, making it a valuable compound in both synthetic and applied chemistry .

Properties

IUPAC Name

1-oxidopyridin-1-ium-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-1-5(7)3-8(9)2-4/h1-3H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDJVCKNJMVKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1N)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452425
Record name 3,5-Diaminopyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17070-93-8
Record name 3,5-Diaminopyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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